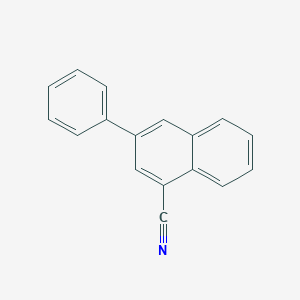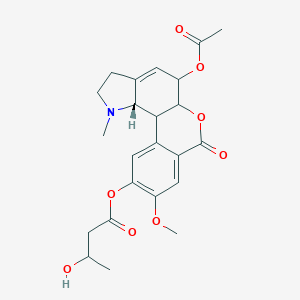
Dubiusine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Alkaloid Composition and Properties
Dubiusine, identified as an alkaloid, has been isolated from various plant species. In a study by Bastida et al. (1990), dubiusine was found in Narcissus tortifolius, along with other alkaloids like galanthamine and homolycorine. This research was significant in understanding the chemical composition and structural determination of these alkaloids, which have potential applications in pharmaceutical and biological research (Bastida et al., 1990).
Biogenic Synthesis of Nanoparticles
In the field of nanotechnology, dubiusine-related compounds have been explored for their potential in synthesizing nanoparticles. Harshiny et al. (2015) investigated the biosynthesis of iron nanoparticles using Amaranthus dubius leaf aqueous extracts. This study highlights the role of natural compounds in the eco-friendly and efficient synthesis of nanoparticles, which could have broad applications in various scientific fields, including material science and environmental remediation (Harshiny et al., 2015).
Phytoremediation Potential
Research has also been conducted on the use of plants containing dubiusine-like compounds for environmental remediation. Mellem et al. (2009) studied the potential of Amaranthus dubius in phytoremediation, particularly for removing and accumulating heavy metals from contaminated soils. This study suggests that such plants could be utilized for cleaning up environments contaminated with hazardous elements like chromium, mercury, and lead (Mellem et al., 2009).
Parasitological Research
Dubiusine and related compounds have been used in parasitological research as well. Crompton and Ward (1984) conducted in vitro experiments with Moniliformis dubius, examining the metabolism of amino acids like L-serine. This research provides insights into the metabolic pathways of parasites, which can be crucial for developing treatments against parasitic infections (Crompton & Ward, 1984).
Propriétés
Numéro CAS |
119308-98-4 |
|---|---|
Nom du produit |
Dubiusine |
Formule moléculaire |
C23H27NO8 |
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
[(11cS)-5-acetyloxy-9-methoxy-1-methyl-7-oxo-2,3,5,5a,11b,11c-hexahydroisochromeno[3,4-g]indol-10-yl] 3-hydroxybutanoate |
InChI |
InChI=1S/C23H27NO8/c1-11(25)7-19(27)31-17-9-14-15(10-16(17)29-4)23(28)32-22-18(30-12(2)26)8-13-5-6-24(3)21(13)20(14)22/h8-11,18,20-22,25H,5-7H2,1-4H3/t11?,18?,20?,21-,22?/m1/s1 |
Clé InChI |
FBWQZJWDTGIERI-LQBUJFQQSA-N |
SMILES isomérique |
CC(CC(=O)OC1=C(C=C2C(=C1)C3[C@H]4C(=CC(C3OC2=O)OC(=O)C)CCN4C)OC)O |
SMILES |
CC(CC(=O)OC1=C(C=C2C(=C1)C3C(C(C=C4C3N(CC4)C)OC(=O)C)OC2=O)OC)O |
SMILES canonique |
CC(CC(=O)OC1=C(C=C2C(=C1)C3C(C(C=C4C3N(CC4)C)OC(=O)C)OC2=O)OC)O |
Synonymes |
DUBIUSINE |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



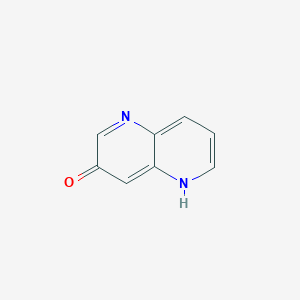
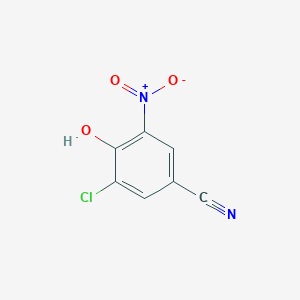
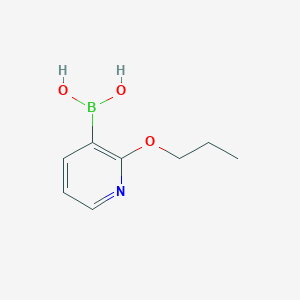
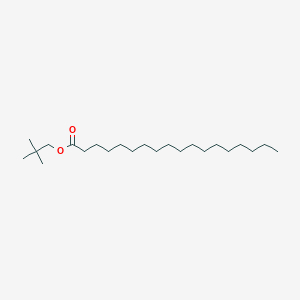
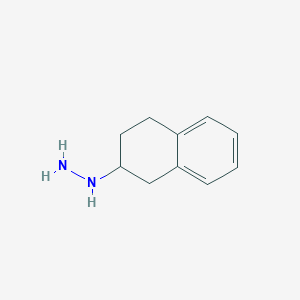
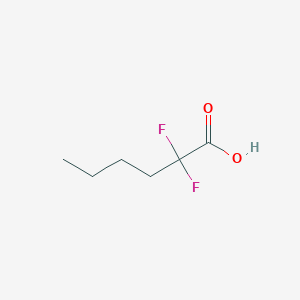
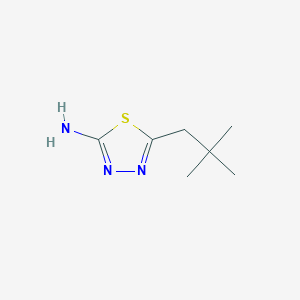
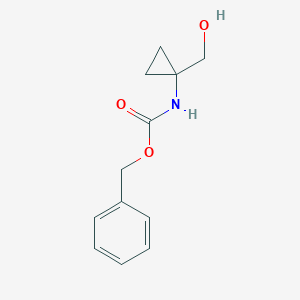
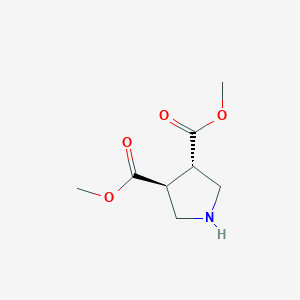
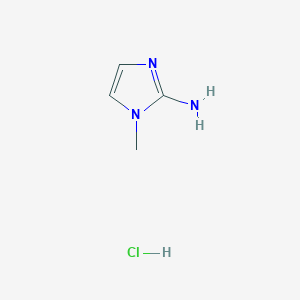
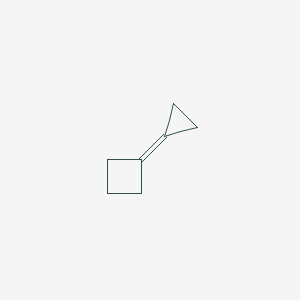
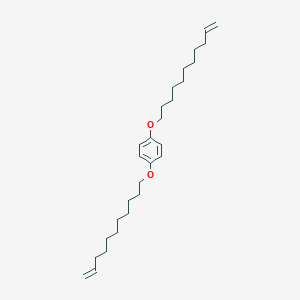
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B169178.png)
